

Spectroscopic Characterization of 6-Formyl-2-thiouracil: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 6-Formyl-2-thiouracil

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **6-Formyl-2-thiouracil** (also known as 2-thiouracil-6-carboxaldehyde), a heterocyclic compound of interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and extensive data from closely related analogs to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying scientific rationale for these predictions. This guide includes detailed, field-proven experimental protocols and workflows designed to be a self-validating resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Need for Rigorous Spectroscopic Analysis

6-Formyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for a range of biological activities, including antithyroid properties.[1] The introduction of a reactive formyl (aldehyde) group at the C6 position creates a valuable synthon for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have been investigated for antimicrobial and antitumor activities.[2]

For any compound intended for use in drug discovery or as a synthetic intermediate, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the foundational data for this confirmation. Each method offers a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns. This guide provides the expected spectroscopic signature of **6-Formyl-2-thiouracil**, empowering researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ^1H and ^{13}C —we can map the connectivity and chemical environment of nearly every atom in the molecule.

Rationale and Experimental Considerations

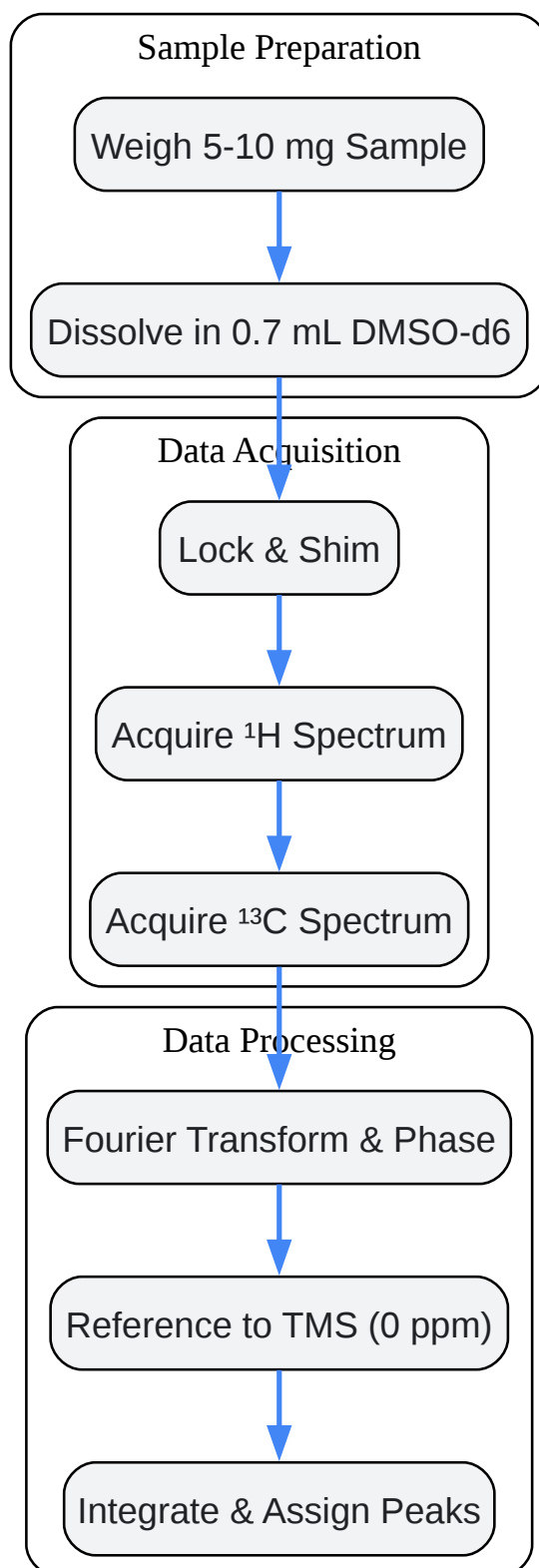
The choice of solvent is critical in NMR. For compounds like **6-Formyl-2-thiouracil**, which possess exchangeable amide protons (N-H), deuterated dimethyl sulfoxide (DMSO- d_6) is the solvent of choice. Unlike deuterated chloroform (CDCl_3), DMSO- d_6 is a hydrogen bond acceptor, which slows down the rate of proton exchange with residual water, allowing the N-H protons to be observed as distinct, often broad, signals.^[3] This provides a more complete picture of the molecule's structure.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Formyl-2-thiouracil**.
- Dissolve the sample in ~0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
- Instrument Setup: Place the sample in the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.^[3]^[4]

Workflow for NMR Analysis



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Caption: Workflow for acquiring NMR spectra of **6-Formyl-2-thiouracil**.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **6-Formyl-2-thiouracil**, based on data from analogous compounds and established chemical shift principles.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Cited Analogs
~12.5 - 12.8	Broad singlet	2H	N1-H, N3-H	Exchangeable amide protons in thiouracils typically appear >12 ppm. [3] [4]
~9.5 - 9.8	Singlet	1H	C6-CHO	Aldehyde protons are strongly deshielded and appear in this characteristic region. [7]

| ~8.0 - 8.2 | Singlet | 1H | C5-H | The olefinic proton at C5 is deshielded by the adjacent formyl group. In 6-methyl-2-thiouracil, this proton appears at 5.68 ppm; the electron-withdrawing aldehyde will shift it significantly downfield.[\[3\]](#) |

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment	Rationale & Cited Analogs
~185 - 190	C6-CHO	Aldehyde carbons are highly deshielded and appear in this distinct low-field region.[6][8]
~175 - 178	C2=S	The thione carbon in thiouracil derivatives is characteristic and found in this range.[3]
~160 - 163	C4=O	The carbonyl carbon at C4 is typical for uracil and thiouracil rings.[3][5]
~150 - 155	C6	The C6 carbon, attached to the electron-withdrawing formyl group, will be significantly deshielded.

| ~110 - 115 | C5 | The chemical shift for the C5 carbon is expected to be in the olefinic region, influenced by adjacent substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

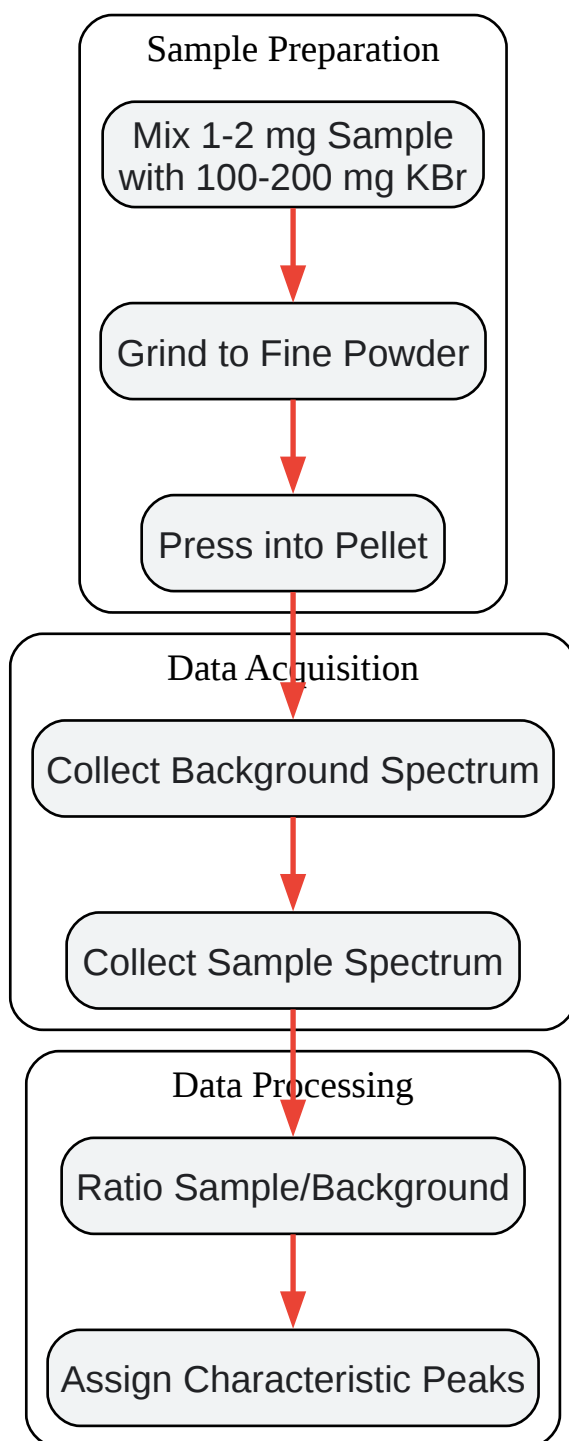
Rationale and Experimental Considerations

For solid samples like **6-Formyl-2-thiouracil**, the potassium bromide (KBr) pellet method is a robust and common choice. KBr is transparent to IR radiation in the typical analysis range (~ 4000 - 400 cm^{-1}) and serves as an inert matrix. This technique minimizes scattering effects and produces high-quality spectra suitable for identifying key functional groups.

Experimental Protocol: KBr Pellet Preparation and Analysis

- **Sample Preparation:** Place ~1-2 mg of **6-Formyl-2-thiouracil** and ~100-200 mg of dry, IR-grade KBr powder into an agate mortar.
- Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of this mixture.
- **Pellet Formation:** Transfer a small amount of the powder into a pellet press die.
- Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent KBr pellet.
- **Data Acquisition:** Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Collect a background spectrum of the empty sample compartment first.
- Acquire the sample spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. The sample spectrum will be ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Workflow for IR Analysis



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Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Predicted Spectroscopic Data and Interpretation

The predicted IR absorption bands are crucial for confirming the presence of the key functional groups in **6-Formyl-2-thiouracil**.

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Rationale & Cited Analogs
3100 - 3000	Medium	N-H Stretch	Amide (N-H)	Characteristic N-H stretching in H-bonded thiouracil rings.[9]
2830 - 2860	Medium, Sharp	C-H Stretch	Aldehyde (O=C-H)	A key diagnostic band for aldehydes, often appearing alongside the main C-H stretches.[10]
~1710	Strong	C=O Stretch	Aldehyde (C=O)	Conjugation with the pyrimidine ring shifts the aldehyde carbonyl absorption to a slightly lower wavenumber than a saturated aldehyde.[10]
~1650	Strong	C=O Stretch	Amide I band (C ⁴ =O)	The C4 carbonyl stretch is a prominent feature in uracil and thiouracil spectra.[3]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Rationale & Cited Analogs
~1615	Medium	C=C Stretch	Alkene (C ⁵ =C ⁶)	Stretching of the double bond within the heterocyclic ring. [11]

| ~1240 | Medium-Strong | C=S Stretch | Thioamide (C²=S) | The C=S stretching vibration is a key identifier for thiouracils.[3] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, helps confirm the molecular formula, and offers structural information through the analysis of fragmentation patterns.

Rationale and Experimental Considerations

The choice of ionization technique dictates the nature of the resulting mass spectrum.

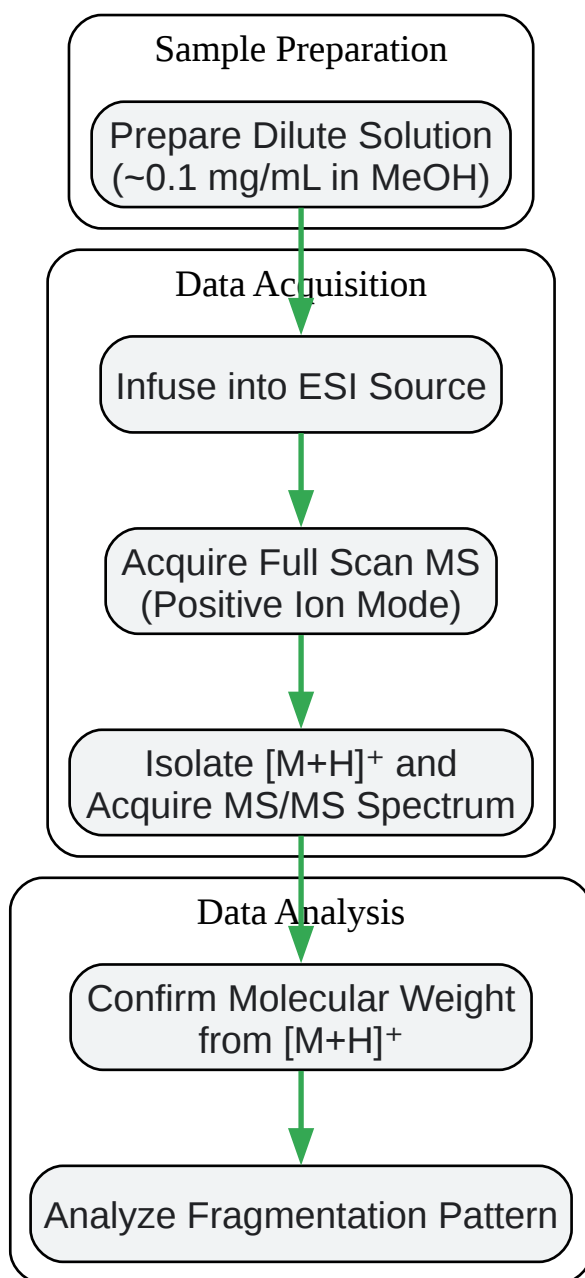
- Hard Ionization (e.g., Electron Impact, EI): This high-energy method causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[12]
- Soft Ionization (e.g., Electrospray Ionization, ESI): This is a gentler method ideal for polar, non-volatile molecules. It typically produces a prominent protonated molecular ion ([M+H]⁺) or other adducts, making it the preferred method for unambiguously determining the molecular weight.[13] For **6-Formyl-2-thiouracil**, ESI is the superior choice for confirming its molecular mass.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of **6-Formyl-2-thiouracil** (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- **Instrument Setup:** Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The scan range should be set to cover the expected m/z value (e.g., 50-500 amu).
- **Tandem MS (MS/MS):** To gain fragmentation data, the $[\text{M}+\text{H}]^+$ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[\[13\]](#)

Workflow for ESI-MS Analysis



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Caption: Workflow for acquiring ESI-MS and MS/MS spectra.

Predicted Mass Spectrum and Fragmentation

The molecular formula of anhydrous **6-Formyl-2-thiouracil** is $C_5H_4N_2O_2S$, with a monoisotopic mass of 156.00 g/mol. The commercially available form is often a hydrate ($C_5H_4N_2O_2S \cdot H_2O$), with a molecular weight of 174.18.[14]

Table 4: Predicted ESI-MS Data

m/z (amu)	Ion	Rationale
157.01	[M+H] ⁺	Protonated molecular ion of the anhydrous molecule. This should be the base peak in a soft ionization spectrum.

| 179.00 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

Predicted Fragmentation Pattern (from MS/MS of m/z 157.01): The fragmentation of the thiouracil ring often proceeds via a retro-Diels-Alder (RDA) type cleavage.^[15] Key predicted fragment ions would include:

- Loss of CO (Carbon Monoxide): A common loss from aldehydes.^[16] (m/z 157 → m/z 129)
- Loss of HNCS (Isothiocyanic acid): A characteristic fragmentation for thiouracils. (m/z 157 → m/z 98)
- Loss of CHO (Formyl radical): Cleavage of the aldehyde group. (m/z 157 → m/z 128)

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a strong, predictive foundation for the identification and characterization of **6-Formyl-2-thiouracil**. The key identifying features are the distinct aldehyde signals in both ¹H and ¹³C NMR (~9.6 ppm and ~187 ppm, respectively), the characteristic aldehyde C=O and C-H stretches in the IR spectrum (~1710 cm⁻¹ and ~2830 cm⁻¹), and a protonated molecular ion at m/z 157.01 in the ESI mass spectrum. By following the detailed protocols and using the interpreted data as a benchmark, researchers can proceed with confidence in their synthesis and application of this valuable heterocyclic compound.

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